
2-Fluoro-3-methoxypyridine
Overview
Description
2-Fluoro-3-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxy group on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making this compound a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-methoxypyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. Additionally, purification steps like distillation or recrystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
2-Fluoro-3-methoxypyridine serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as therapeutic agents targeting specific biological pathways.
Case Study: p38 MAP Kinase Inhibitors
A study demonstrated the synthesis of pyridinylimidazole-type p38α MAP kinase inhibitors derived from this compound. The optimized synthesis yielded compounds with enhanced inhibitory activity against inflammatory responses, indicating the compound's utility in developing anti-inflammatory drugs .
Compound Name | Target Enzyme | Inhibition Activity | Reference |
---|---|---|---|
Pyridinylimidazole derivative | p38α MAP kinase | >110-fold increase | |
6-Methylamino derivative | Serotonin receptor | Moderate |
Organic Synthesis
The compound is also utilized in various organic synthesis reactions, particularly in the formation of more complex nitrogen-containing heterocycles. Its reactivity allows for selective modifications that are essential for synthesizing advanced materials.
Case Study: Synthesis of Methoxy-Pyridine Derivatives
Research has shown that this compound can be used as a precursor in nucleophilic substitution reactions, leading to the formation of methoxy-pyridine derivatives. These derivatives have been explored for their potential applications in agrochemicals and pharmaceuticals .
Material Science Applications
In material science, this compound is investigated for its role in developing functionalized nanoparticles and polymers. The incorporation of this compound into nanostructures enhances their properties, making them suitable for various applications such as drug delivery systems and sensors.
Case Study: Nanoparticle Development
Recent advancements highlighted the use of polyphenol-containing nanoparticles synthesized with the aid of this compound. These nanoparticles exhibited significant antioxidant properties and potential for biomedical applications, including targeted drug delivery and bioimaging .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. Additionally, the methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Fluoropyridine: The fluorine atom is positioned differently, affecting the compound’s electronic properties and reactivity.
2-Methoxypyridine: Contains a methoxy group but lacks the fluorine atom, resulting in different chemical behavior and applications.
Uniqueness
2-Fluoro-3-methoxypyridine is unique due to the combined presence of both fluorine and methoxy substituents on the pyridine ring. This combination imparts distinct electronic and steric effects, making the compound particularly valuable in the design and synthesis of novel molecules with specific properties.
Biological Activity
2-Fluoro-3-methoxypyridine (CHFNO) is a pyridine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a fluorine atom at the 2-position and a methoxy group at the 3-position of the pyridine ring. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves the reaction of 3-hydroxypyridine derivatives with fluorinating agents. A notable synthetic route includes the use of nucleophilic substitutions and various protecting group strategies to enhance yield and selectivity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic activity against several human cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The compound exhibited IC values ranging from 1 to 5 µM, indicating potent antiproliferative effects .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 1-5 |
DU145 | 1-5 |
MDA-MB-231 | 1-5 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may interfere with p38α MAP kinase activity, which is crucial in mediating inflammation and cancer progression .
In a study assessing various pyridinylimidazole derivatives, it was found that modifications at the pyridine ring significantly influenced biological activity, with certain derivatives showing enhanced inhibitory effects on LPS-stimulated TNF-α release from human blood .
Case Study 1: Cytotoxicity Assessment
A detailed cytotoxicity assessment was conducted on a series of pyridine derivatives, including this compound. The study utilized standard chemotherapy agents for comparison. Results indicated that while traditional agents like 5-fluorouracil had variable efficacy, the new derivatives consistently demonstrated lower IC values across multiple cancer types, suggesting a promising therapeutic profile .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that substituent variations on the pyridine ring significantly impacted biological activity. For instance, introducing larger substituents or modifying existing ones led to improved potency against cancer cell lines. This finding underscores the importance of molecular design in developing effective anticancer agents .
Q & A
Q. Basic: How can researchers optimize the synthesis of 2-Fluoro-3-methoxypyridine while minimizing side reactions?
Methodological Answer:
To optimize synthesis, consider nucleophilic aromatic substitution (SNAr) using fluorinating agents like cesium fluoroxysulfate or potassium fluoride under controlled conditions. For example, hypohalous acid derivatives (e.g., hypofluorous acid-sulfuric acid complexes) have been used to fluorinate pyridine derivatives at specific positions . Key parameters include:
- Temperature control : Maintain 0–5°C to suppress decomposition of reactive intermediates.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) can isolate the target compound from methoxy-group byproducts.
A comparative analysis of fluorination methods (direct vs. indirect) is critical, as competing pathways may yield 2-fluoro-5-methoxy isomers or halogenated impurities .
Q. Advanced: What spectroscopic and computational methods resolve electronic effects of the fluorine and methoxy substituents in this compound?
Methodological Answer:
- NMR Analysis : NMR reveals electron-withdrawing effects of fluorine (δ ~ -120 ppm), while NMR of the methoxy group (δ 3.8–4.0 ppm) indicates conjugation with the pyridine ring. NOESY experiments confirm spatial orientation of substituents .
- DFT Calculations : Use Gaussian or ORCA software to model substituent effects. Compare HOMO-LUMO gaps to predict reactivity in cross-coupling reactions. For example, methoxy groups increase electron density at the 3-position, influencing Suzuki-Miyaura coupling efficiency .
- X-ray Crystallography : Resolve bond-length distortions caused by fluorine’s electronegativity. A 0.02–0.05 Å shortening of the C-F bond compared to C-O in methoxy groups is typical .
Q. Basic: What safety protocols are recommended for handling this compound given limited toxicity data?
Methodological Answer:
Adopt precautionary measures based on structurally similar compounds (e.g., 2-methoxypyridine derivatives):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical advice. Use activated charcoal for ingestion .
- Waste Disposal : Treat as halogenated waste; incinerate at >1,000°C to avoid toxic HF emissions .
Q. Advanced: How can researchers address contradictions in reported reaction yields for this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Impurity Interference : Byproducts like 2-fluoro-5-methoxy isomers (undetected by GC-MS) may skew yields. Use HPLC with a C18 column (ACN/water mobile phase) for precise quantification .
- Moisture Sensitivity : Fluorine’s hygroscopicity can deactivate catalysts. Pre-dry solvents with molecular sieves and monitor reaction progress via NMR .
- Reaction Optimization : Apply Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry). For example, a central composite design revealed that excess fluorinating agent (>1.2 eq) reduces yield due to overhalogenation .
Q. Basic: What strategies validate the purity of this compound in synthetic workflows?
Methodological Answer:
- Chromatography : Use GC-MS (5% phenyl-methylpolysiloxane column) with a retention time comparison to commercial standards .
- Elemental Analysis : Confirm C/F/N ratios via combustion analysis. Deviations >0.3% indicate impurities .
- Melting Point : Compare experimental values (literature range: 45–48°C) to detect solvates or polymorphs .
Q. Advanced: How do steric and electronic effects of this compound influence its reactivity in transition-metal-catalyzed reactions?
Methodological Answer:
- Steric Effects : The methoxy group at C3 creates a steric barrier, reducing accessibility for bulky ligands in Pd-catalyzed couplings. Use smaller ligands (e.g., PPh vs. XPhos) to improve turnover .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack at C4. For example, Suzuki-Miyaura coupling at C4 proceeds with 80% yield using Pd(OAc)/SPhos .
- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy. A 10–15% decrease in rate constants is observed compared to non-fluorinated analogs due to reduced electron density .
Properties
IUPAC Name |
2-fluoro-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYUTIBARPJYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663793 | |
Record name | 2-Fluoro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163234-74-0 | |
Record name | 2-Fluoro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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